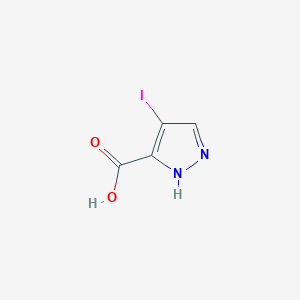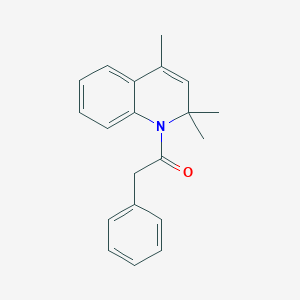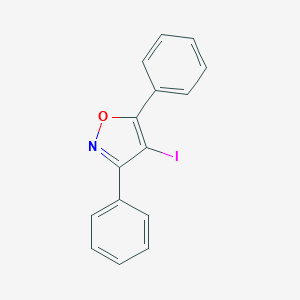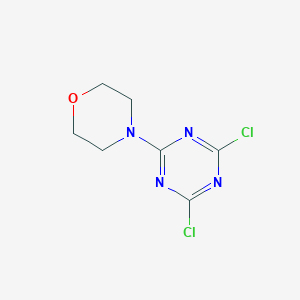![molecular formula C6H7NO2 B187257 3-Azabicyclo[3.2.0]heptane-2,4-dione CAS No. 1122-09-4](/img/structure/B187257.png)
3-Azabicyclo[3.2.0]heptane-2,4-dione
描述
3-Azabicyclo[3.2.0]heptane-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The exact mode of action of 3-Azabicyclo[32It is suggested that it may involve intramolecular proton transfer reactions . More detailed studies are required to elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The biochemical pathways affected by 3-Azabicyclo[32It is suggested that the compound could be involved in a broad array of substrates . The downstream effects of these pathways remain to be explored.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Azabicyclo[3.2.0]heptane-2,4-dione, it is relatively stable under normal use conditions . It should be handled carefully due to its organic nature and potential toxicity . It should be stored away from fire sources and oxidizing agents .
属性
IUPAC Name |
3-azabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTZWJOCJKKBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326364, DTXSID80901485 | |
| Record name | 3-azabicyclo[3.2.0]heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-09-4 | |
| Record name | 1,2-Cyclobutanedicarboximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclobutanedicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-azabicyclo[3.2.0]heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-CYCLOBUTANEDICARBOXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFY3FFP86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features of 3-azabicyclo[3.2.0]heptane-2,4-dione derivatives?
A1: this compound derivatives share a core structure consisting of a cyclobutane ring fused to a pyrrolidine ring, forming the bicyclic system. This system is further substituted at the 3-position, often with various functional groups. For instance, one study describes the synthesis of cis-1,3,5-trimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione, where the core structure is substituted with three methyl groups []. Another study investigates 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, which features a 2,6-dioxopiperidine ring attached to the bicyclic core at the 3-position [].
Q2: How does the conformation of the this compound core structure vary with different substituents?
A2: The conformation of the bicyclic system can be influenced by the nature and position of substituents. In 1,5-Dichloro-3,6,6-triphenyl-3-azabicyclo[3.2.0]heptane-2,4-dione, the cyclobutane ring is non-planar, and the attached phenyl rings are oriented at specific angles relative to the cyclobutane mean plane []. This highlights the impact of bulky substituents on the overall conformation. Furthermore, the dihedral angle between the succinimide (pyrrolidine-2,4-dione) and cyclobutane rings can also vary, further demonstrating the conformational flexibility within this class of compounds.
Q3: What synthetic approaches are commonly employed to obtain this compound derivatives?
A3: One common synthetic route involves the photochemical cyclization of acrylimide derivatives. For example, N-methylmethacrylimide undergoes cyclization upon irradiation to yield cis-1,3,5-trimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione []. Another approach utilizes cis-1,2-cyclobutanedicarboxylic anhydride as a starting material, which reacts with ammonium acetate under microwave conditions to produce cis‐3‐Azabicyclo[3.2.0]heptane‐2,4‐dione []. This highlights the versatility in synthetic strategies for accessing these compounds.
Q4: How do this compound derivatives interact in the solid state?
A4: Crystallographic studies reveal that intermolecular interactions play a significant role in the solid-state packing of these molecules. For instance, in the crystal structure of 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, extensive C—H⋯O and N—H⋯O hydrogen bonds are observed between neighboring molecules []. These interactions contribute to the formation of infinite chains within the crystal lattice. Additionally, weak π-ring interactions involving the cyclobutane and pyrrolidine rings are also present, further influencing the packing arrangement.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)




![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)


![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)



